REACTION_CXSMILES
|
[N:1]12CCCN=[C:7]1CCCC[CH2:2]2.S(C[N+]#[C-])(C1C=CC(C)=CC=1)(=O)=O.[O:25]1[CH2:30][CH2:29][CH:28]=[CH:27][C:26]1=[O:31]>O1CCCC1>[CH:2]1[NH:1][CH:7]=[C:27]2[C:26](=[O:31])[O:25][CH2:30][CH2:29][C:28]=12
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Name
|
|
Quantity
|
8.39 mL
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Type
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reactant
|
Smiles
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N12CCCCCC2=NCCC1
|
Name
|
|
Quantity
|
10.95 g
|
Type
|
reactant
|
Smiles
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S(=O)(=O)(C1=CC=C(C)C=C1)C[N+]#[C-]
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Name
|
|
Quantity
|
56 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
5,6-dihydro-2H-pyran-2-one
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Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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O1C(C=CCC1)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was then stirred at room temperature for 2 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The reaction was quenched with brine
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Type
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EXTRACTION
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Details
|
extracted with THF several times
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried (sodium sulfate)
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Type
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FILTRATION
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Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1=C2C(=CN1)C(OCC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |